molecular formula C17H16ClN5O2S B2397620 N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide CAS No. 890638-48-9

N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

Cat. No. B2397620
M. Wt: 389.86
InChI Key: GSOZOQSOVTXVPQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a tetrazolyl sulfanyl group attached to a propanamide moiety, which is further substituted with a 3-chlorophenyl and a 4-methoxyphenyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual phenyl, tetrazolyl, and propanamide moieties, followed by their coupling through a series of reactions. Without specific literature or experimental data, it’s hard to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide, tetrazole, and phenyl groups would likely result in a complex three-dimensional structure. Detailed structural analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide and tetrazole groups could potentially participate in a variety of chemical reactions. However, without specific experimental data, it’s difficult to predict the exact reactions this compound might undergo.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and stability. Experimental studies would be needed to determine these properties.


Scientific Research Applications

Crystal Structure Analysis

  • Docking Studies and Crystal Structure of Tetrazole Derivatives: The crystal structures of related tetrazole derivatives, including 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, have been determined. These studies help in understanding the molecular orientation and interactions of such molecules, particularly in relation to their potential as COX-2 inhibitors (Al-Hourani et al., 2015).

Enzyme Inhibition

  • Potential for Alzheimer’s Disease Treatment: Synthesis of N-substituted derivatives of related compounds was undertaken to evaluate new drug candidates for Alzheimer’s disease, focusing on enzyme inhibition activity against acetylcholinesterase (AChE) (Rehman et al., 2018).
  • Cyclooxygenase/Lipoxygenase Inhibition: Tepoxalin, a related compound, is known to inhibit both cyclooxygenase and 5-lipoxygenase activities. These properties are significant in the context of anti-inflammatory drug development (Argentieri et al., 1994).

Antimicrobial and Antiviral Activities

  • Antimicrobial Activity: Studies have been conducted on the antimicrobial activity of related compounds, showing effectiveness against various bacteria and fungi (Viji et al., 2020).
  • Antiviral Activity: Synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, closely related to the query compound, have shown anti-tobacco mosaic virus activity (Chen et al., 2010).

Chemical Synthesis and Modification

  • Palladium Catalyzed Nucleophilic Substitution: The modification of aryl halides, including those similar to the query compound, has been achieved using palladium-catalyzed reactions. This is crucial in the synthesis of various organic compounds (Migita et al., 1980).

Drug Sensitivity and Cell Growth Studies

  • Tetrazolium Salt-Based Assays: The use of tetrazolium salts, a component of the query compound, has been significant in cell growth and drug sensitivity assays, particularly in cancer research (Scudiero et al., 1988).

Biological and Chemical Properties

  • Molecular Docking and Quantum Chemical Calculations: Studies involving the molecular structure and biological effects of similar compounds have been conducted, emphasizing their potential in pharmacological applications (Viji et al., 2020).

Therapeutic Applications

  • Anticonvulsant Studies: Related compounds, such as N-Benzyl-3-[(chlorophenyl)amino]propanamides, have been tested for anticonvulsant properties, indicating potential therapeutic applications in epilepsy treatment (Idris et al., 2011).

Material Science Applications

  • Polyimides with High Refractive Index: The synthesis of transparent aromatic polyimides derived from compounds similar to the query substance, which have high refractive indices and small birefringence, indicates applications in material science (Tapaswi et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling this compound, and it should be properly disposed of to minimize environmental impact.


Future Directions

Future research on this compound could involve studying its synthesis, structure, reactivity, and potential biological activity. This could lead to the discovery of new reactions, the development of new synthetic methods, or the discovery of new biological targets.


properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c1-11(16(24)19-13-5-3-4-12(18)10-13)26-17-20-21-22-23(17)14-6-8-15(25-2)9-7-14/h3-11H,1-2H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOZOQSOVTXVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)Cl)SC2=NN=NN2C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

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